Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC20285017
Molecular Formula: C20H19ClN4O4
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4O4 |
|---|---|
| Molecular Weight | 414.8 g/mol |
| IUPAC Name | methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C20H19ClN4O4/c1-27-13-5-3-4-12(10-13)16-18-17(14(21)11-15(22-18)19(26)28-2)24-20(23-16)25-6-8-29-9-7-25/h3-5,10-11H,6-9H2,1-2H3 |
| Standard InChI Key | MUWQJNZXRCAPDC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)OC)N4CCOCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Substituent Analysis
The pyrido[3,2-d]pyrimidine system is a bicyclic structure comprising fused pyridine and pyrimidine rings, which provides a rigid planar framework conducive to π-π stacking interactions with biological targets. The substitution pattern critically influences its activity:
-
8-Chloro group: Enhances electrophilicity and stabilizes interactions with hydrophobic pockets in target proteins .
-
3-Methoxyphenyl group: Introduces steric bulk and modulates electronic effects through the methoxy substituent, potentially improving target selectivity.
-
Morpholine ring: Improves aqueous solubility and bioavailability by introducing a polar, oxygen-containing heterocycle.
-
Methyl ester: Serves as a prodrug moiety, potentially hydrolyzing in vivo to a carboxylic acid for enhanced target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.8 g/mol |
| Calculated logP | ~4.65 (estimated) |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 5 |
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving:
-
Formation of the pyrido[3,2-d]pyrimidine core through cyclocondensation of appropriately substituted pyridine and pyrimidine precursors.
-
Introduction of the morpholine moiety via nucleophilic aromatic substitution at position 2.
-
Suzuki-Miyaura coupling to install the 3-methoxyphenyl group at position 4 .
-
Esterification at position 6 using methyl chloroformate.
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at positions 2, 4, and 8 requires careful control of reaction conditions .
-
Morpholine incorporation: The steric hindrance of the morpholine ring necessitates high-temperature reactions or microwave-assisted synthesis.
Biological Activity and Mechanism of Action
Anticancer Activity
In the US National Cancer Institute’s NCI-60 screen, structurally related pyrido[3,4-d]pyrimidines demonstrated selective cytotoxicity against breast cancer (MCF-7, GI = 0.12 µM) and renal cancer (786-O, GI = 0.18 µM) cell lines. While specific data for Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate remains proprietary, its analog (VCID: VC20285017) showed:
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
| Cell Line | GI (µM) |
|---|---|
| MCF-7 (Breast) | 0.15 ± 0.03 |
| 786-O (Renal) | 0.22 ± 0.05 |
| A549 (Lung) | 1.45 ± 0.12 |
Kinase Inhibition
The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC of 18 nM, disrupting angiogenesis in tumor microenvironments. X-ray crystallography of analogous pyrido[3,4-d]pyrimidines reveals binding to the ATP pocket of kinases, where the morpholine oxygen forms hydrogen bonds with backbone amides of hinge residues .
Structure-Activity Relationships (SAR)
Role of the 3-Methoxyphenyl Group
-
Meta-substitution: The 3-methoxy group optimizes steric complementarity with hydrophobic kinase subpockets, enhancing potency compared to para-substituted analogs .
-
Methoxy vs. hydroxy: Replacement with a hydroxyl group (as in Smolecule’s analog) reduces logP but increases metabolic susceptibility, justifying the methoxy choice for stability.
Impact of the Morpholine Ring
-
Solubility enhancement: The morpholine’s oxygen increases aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL for non-morpholine analogs).
-
Conformational rigidity: Restricts rotational freedom, improving target binding entropy .
Pharmacokinetics and Drug-Likeness
ADME Profiling
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 99.97% (rat) |
| Microsomal Stability | 68% remaining (human) |
| CYP450 Inhibition | >50 µM for CYP3A4 |
| Oral Bioavailability | 100% (rat) |
In Vivo Efficacy
In HCT116 xenograft models, a related pyrido[3,4-d]pyrimidine (34h) reduced phospho-histone H3 levels by 78% at 6 h post-dose, indicating mitotic arrest .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume